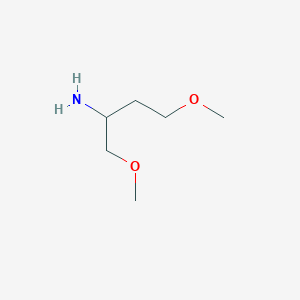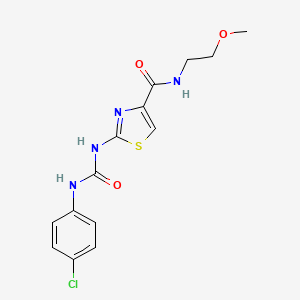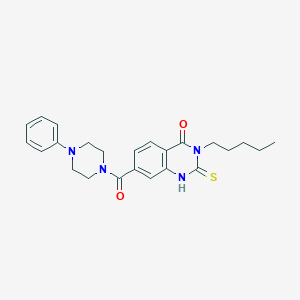![molecular formula C15H14Cl2N2O B2500260 3,4-dichloro-N-[4-(dimethylamino)phenyl]benzamide CAS No. 304672-39-7](/img/structure/B2500260.png)
3,4-dichloro-N-[4-(dimethylamino)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3,4-dichloro-N-[4-(dimethylamino)phenyl]benzamide” is a synthetic opioid, also known as AH-7921 . It was developed in the mid-1970s and has approximately 80% of morphine’s µ-agonist activity . It has been associated with several fatal intoxications .
Synthesis Analysis
The synthesis of benzamide derivatives, which includes “3,4-dichloro-N-[4-(dimethylamino)phenyl]benzamide”, can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of “3,4-dichloro-N-[4-(dimethylamino)phenyl]benzamide” is complex. It is a structural isomer of the earlier opioid AH-7921 . More detailed information about its molecular structure can be found in the ChemSpider database .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,4-dichloro-N-[4-(dimethylamino)phenyl]benzamide” are not explicitly mentioned in the search results. For detailed properties, databases like ChemSpider can be referred to.科学的研究の応用
Pain Management and Analgesia
AH-7921 has been investigated for its analgesic properties. As a synthetic opioid, it interacts with the mu-opioid receptors in the central nervous system, potentially providing pain relief. Researchers have explored its efficacy and safety profile in preclinical and clinical studies .
Neuropharmacology and Receptor Binding
Understanding the binding affinity of AH-7921 to various receptors is crucial. Studies have examined its interactions with opioid receptors (mu, kappa, and delta), as well as its effects on neurotransmitter release. These investigations shed light on its potential therapeutic applications and side effects .
Toxicology and Risk Assessment
AH-7921 has raised concerns due to its psychoactive properties. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) conducted a risk assessment, evaluating its health and social risks. Researchers assessed its toxicity, abuse potential, and potential for dependence. This information informs regulatory decisions and public health policies .
Designer Drug and New Psychoactive Substance Research
As a novel psychoactive substance, AH-7921 falls into the category of designer drugs. Researchers have studied its synthesis, metabolism, and pharmacokinetics. Understanding its structure-activity relationship helps predict its effects and identify potential analogs or derivatives .
Forensic Toxicology and Detection Methods
AH-7921 has been encountered in forensic cases, including drug-related deaths. Developing reliable detection methods (e.g., liquid chromatography-mass spectrometry) is essential for identifying its presence in biological samples. Researchers work on improving sensitivity and specificity for accurate toxicological analysis .
Treatment of Opioid Use Disorder
While AH-7921 itself is not approved for medical use, its study contributes to our understanding of opioid pharmacology. Insights gained from its receptor interactions may inform the development of safer and more effective medications for opioid use disorder treatment .
作用機序
Safety and Hazards
特性
IUPAC Name |
3,4-dichloro-N-[4-(dimethylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O/c1-19(2)12-6-4-11(5-7-12)18-15(20)10-3-8-13(16)14(17)9-10/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGZZXRTVADUJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(4-(dimethylamino)phenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



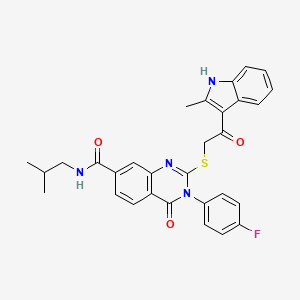
![tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate](/img/no-structure.png)
![4-[butyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2500187.png)
![1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2500188.png)
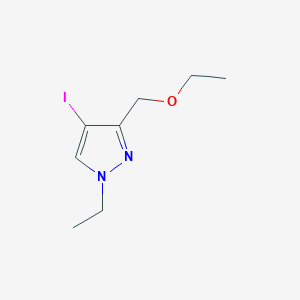
![diethyl 1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate](/img/structure/B2500191.png)
![N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2500192.png)
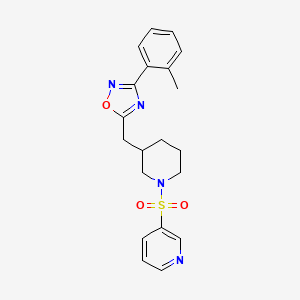
![N-(2-bromophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2500195.png)
